NPFF1R vs. NPFF2R Subtype Selectivity: RFRP-3 (rat) Delivers ~100-Fold Functional Discrimination Not Achieved by Neuropeptide FF
In a systematic head-to-head study of all five human RF-amide receptors, RFRP-3 exhibited a significant selectivity of approximately 2 logs of magnitude (i.e., ~100-fold) in both binding affinity and functional activity for NPFF1R (GPR147) over NPFF2R (GPR74). In marked contrast, neuropeptide FF (NPFF) displayed similar affinity for both NPFF receptor subtypes, demonstrating no meaningful discrimination [1]. This is corroborated by functional EC₅₀ data: RFRP-3 activates NPFF1R with an EC₅₀ of 1.17 ± 0.26 nM, whereas its activity at NPFF2R yields an EC₅₀ shift of 391.63 ± 44-fold (≈392-fold lower potency), confirming the ~2-log selectivity gap [2]. NPFF, by comparison, activates NPFF2R with an EC₅₀ of 11.95 ± 0.68 nM—only approximately 10-fold different from its NPFF1R activity—making it unsuitable as a subtype-selective pharmacological tool [2]. RFRP-1 (human) shows an even more extreme but inverted profile, with EC₅₀ values of 29 nM at NPFF1R versus 0.0011 nM at NPFF2R, a >26,000-fold preference for NPFF2R [3].
| Evidence Dimension | NPFF1R vs. NPFF2R functional selectivity ratio (EC₅₀ NPFF2R / EC₅₀ NPFF1R) |
|---|---|
| Target Compound Data | RFRP-3: NPFF1R EC₅₀ = 1.17 ± 0.26 nM; NPFF2R relative EC₅₀ shift = 391.63 ± 44-fold (i.e., ~392-fold selectivity for NPFF1R over NPFF2R) |
| Comparator Or Baseline | NPFF: NPFF1R EC₅₀ = not explicitly reported in panel; NPFF2R EC₅₀ = 11.95 ± 0.68 nM; displays similar affinity for both subtypes (~1-log difference at most). RFRP-1 (human): NPFF1R EC₅₀ = 29 nM; NPFF2R EC₅₀ = 0.0011 nM (>26,000-fold NPFF2R selectivity). |
| Quantified Difference | RFRP-3 achieves ~392-fold (≈2.6-log) functional preference for NPFF1R; NPFF shows ≤10-fold discrimination; RFRP-1 shows inverse NPFF2R preference by >26,000-fold. |
| Conditions | Functional cAMP inhibition assay using CHO cells expressing recombinant human NPFF1R or NPFF2R; agonist-induced receptor activation measured by Gaddum/Schild EC₅₀ shift equations (Rouméas et al., 2015; Kim et al., 2015 for antagonist panel). |
Why This Matters
Only RFRP-3 (rat) provides a functional window wide enough to isolate NPFF1R-mediated signaling from NPFF2R crosstalk in rodent ex vivo and in vivo models, unlike the non-discriminating NPFF or the NPFF2R-biased RFRP-1.
- [1] Rouméas L, Humbert JP, Schneider S, Doebelin C, Bertin I, Schmitt M, Bourguignon JJ, Simonin F, Bihel F. Effects of systematic N-terminus deletions and benzoylations of endogenous RF-amide peptides on NPFF1R, NPFF2R, GPR10, GPR54 and GPR103. Peptides. 2015;71:156-161. PMID: 26211894. View Source
- [2] Kim JS, Brownjohn PW, Dyer BS, Beltramo M, Walker CS, Hay DL, Painter GF, Tyndall JDA, Anderson GM. Anxiogenic and stressor effects of the hypothalamic neuropeptide RFRP-3 are overcome by the NPFFR antagonist GJ14. Endocrinology. 2015;156(11):4152-4162. (Table: NPFF1R and NPFF2R EC₅₀ and fold-shift values for RFRP-3, NPFF, and antagonists.) View Source
- [3] Bonini JA, Jones KA, Adham N, Forray C, Artymyshyn R, Durkin MM, Smith KE, Tamm JA, Boteju LW, Lakhlani PP, Raddatz R, Yao WJ, Ogozalek KL, Boyle N, Kouranova EV, Quan Y, Vaysse PJ, Wetzel JM, Branchek TA, Gerald C, Borowsky B. Identification and characterization of two G protein-coupled receptors for neuropeptide FF. J Biol Chem. 2000;275(50):39324-39331. PMID: 11025660. (RFRP-1 EC₅₀ values: NPFF1R = 29 nM; NPFF2R = 0.0011 nM; data also reproduced in Neuropeptide VF precursor – Wikipedia.) View Source
